1-(4-(4-(2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butyl)-3,4-dihydro-1H-benzo[b]azepine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-706149 is a small molecule drug initially developed by Abbott Laboratories. It is a dopamine D3 receptor antagonist, meaning it blocks the action of dopamine at the D3 receptor. This compound has been primarily studied for its potential therapeutic applications in various neurological and psychiatric disorders .
Preparation Methods
The preparation of A-706149 involves several synthetic routes and reaction conditions. One of the key methods includes the synthesis of pharmaceutically acceptable salts of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide. The preparation involves the use of specific reagents and conditions to achieve the desired crystalline forms .
Chemical Reactions Analysis
A-706149 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
A-706149 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the dopamine D3 receptor and its role in various chemical pathways.
Biology: It helps in understanding the biological processes involving dopamine and its receptors.
Medicine: It is being investigated for its potential therapeutic applications in treating neurological and psychiatric disorders such as schizophrenia and Parkinson’s disease.
Industry: It is used in the development of new drugs targeting the dopamine D3 receptor
Mechanism of Action
A-706149 exerts its effects by antagonizing the dopamine D3 receptor. This means it binds to the receptor and blocks the action of dopamine, a neurotransmitter involved in various neurological processes. By inhibiting the D3 receptor, A-706149 can modulate dopamine signaling pathways, which are implicated in several neurological and psychiatric disorders .
Comparison with Similar Compounds
A-706149 is unique in its high specificity for the dopamine D3 receptor compared to other similar compounds. Some similar compounds include:
SB-277011-A: Another dopamine D3 receptor antagonist with similar therapeutic applications.
GR-103691: A compound with a similar mechanism of action but different chemical structure.
U-99194A: Another D3 receptor antagonist with distinct pharmacological properties.
A-706149 stands out due to its specific binding affinity and potential therapeutic benefits .
Properties
Molecular Formula |
C27H34F3N5O2 |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
1-[4-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]butyl]-3,4-dihydro-1-benzazepine-2,5-dione |
InChI |
InChI=1S/C27H34F3N5O2/c1-26(2,3)25-31-22(27(28,29)30)18-23(32-25)34-16-14-33(15-17-34)12-6-7-13-35-20-9-5-4-8-19(20)21(36)10-11-24(35)37/h4-5,8-9,18H,6-7,10-17H2,1-3H3 |
InChI Key |
FKHBHNWGBJHKGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=N1)N2CCN(CC2)CCCCN3C(=O)CCC(=O)C4=CC=CC=C43)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.